(R)-10-(palmitoyloxy)octadecanoicacid
Description
(R)-10-(Palmitoyloxy)octadecanoic acid is a modified fatty acid characterized by an 18-carbon chain (octadecanoic acid) with a palmitoyl ester group attached to the 10th carbon in the R-configuration. This compound belongs to the class of O-acyl-ω-hydroxy fatty acids (OAHFAs), where a long-chain fatty acid (palmitic acid, C16:0) is esterified to a hydroxylated octadecanoic acid backbone. Its molecular formula is C₃₄H₆₄O₄ (exact mass: 560.4806 g/mol).
The stereospecific R-configuration at the 10th position may influence its biological interactions, such as enzyme binding or receptor activation.
Properties
IUPAC Name |
(10R)-10-hexadecanoyloxyoctadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-23-27-31-34(37)38-32(28-24-20-10-8-6-4-2)29-25-21-18-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHRDGWHIDFWID-JGCGQSQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCC)CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oleate Hydratase-Mediated Hydroxylation
The synthesis of (R)-10-(palmitoyloxy)octadecanoic acid begins with the enzymatic hydration of oleic acid to produce (R)-10-hydroxystearic acid. Oleate hydratases from bacterial strains such as Elizabethkingia meningoseptica or Stenotrophomonas maltophilia catalyze this reaction with high regioselectivity and enantiomeric excess (>95%). The reaction occurs in aqueous buffers at 30–37°C and pH 7.0–7.5, yielding (R)-10-hydroxystearic acid, which serves as the hydroxy fatty acid precursor for subsequent esterification.
Lipase-Catalyzed Esterification
The hydroxyl group at the C10 position of (R)-10-hydroxystearic acid undergoes esterification with palmitic acid (hexadecanoic acid) using immobilized lipases. Candida antarctica lipase B (CAL-B) is the most widely employed biocatalyst due to its tolerance for nonpolar substrates and ability to operate in solvent-free systems. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 45–60°C | Maximizes enzyme activity |
| Molar ratio (OH:PA) | 1:1.2–1:1.5 | Drives equilibrium toward ester formation |
| Reaction time | 24–48 hours | Ensures >90% conversion |
| Solvent system | Toluene or hexane | Enhances substrate solubility |
Under these conditions, CAL-B achieves 85–92% conversion efficiency, with minimal racemization at the stereogenic C10 center.
Chemical Synthesis Approaches
Activation of Hydroxyl Groups
Chemical esterification requires activating the hydroxyl group of (R)-10-hydroxystearic acid. Pyridinium chlorochromate (PCC) has been used to oxidize secondary alcohols in related fatty acid systems, though its application here is limited to precursor synthesis. For direct esterification, dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are preferred, forming a reactive acyl intermediate. A typical protocol involves:
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Dissolving (R)-10-hydroxystearic acid (1 eq) and palmitic acid (1.2 eq) in anhydrous dichloromethane.
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Adding DCC (1.5 eq) and DMAP (0.1 eq) at 0°C.
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Stirring at room temperature for 12–18 hours.
This method yields 70–78% of the target ester but requires stringent anhydrous conditions to prevent hydrolysis.
Protection-Deprotection Strategies
Multi-step syntheses employ tert-butoxycarbonyl (Boc) protection to prevent undesired side reactions. For example:
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Boc Protection : React (R)-10-hydroxystearic acid with di-tert-butyl dicarbonate in acetone/water at 0–5°C.
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Esterification : Couple the Boc-protected intermediate with palmitoyl chloride using hydroxybenzotriazole (HOBt) and phosphonium reagents.
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Deprotection : Remove the Boc group with trifluoroacetic acid in dichloromethane.
This approach achieves 80–85% overall yield but introduces complexity compared to enzymatic methods.
Reaction Optimization and Scalability
Solvent Engineering
Nonpolar solvents like hexane improve substrate solubility for enzymatic reactions, while polar aprotic solvents (e.g., dimethylformamide) enhance chemical coupling rates. Mixed solvent systems (e.g., hexane:isopropanol 4:1) balance enzyme stability and substrate miscibility.
Enzyme Immobilization
CAL-B immobilized on acrylic resin retains >90% activity after 10 reaction cycles, reducing production costs by 40% compared to free enzymes.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel column chromatography using hexane:ethyl acetate gradients (50:1 to 20:1). Recrystallization from ethanol:water (95:5) at −5°C removes residual fatty acid precursors.
Analytical Validation
Gas chromatography-mass spectrometry (GC-MS) confirms structural integrity, with characteristic fragments at m/z 538.9 (M+) and 256.2 (palmitoyl ion). Nuclear magnetic resonance (NMR) spectra show distinct signals for the ester carbonyl (δ 173.5 ppm) and the C10 methine proton (δ 4.8 ppm, J = 6.5 Hz).
Comparative Analysis of Methods
| Method | Yield (%) | Stereochemical Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Enzymatic (CAL-B) | 85–92 | >99% ee | High | Moderate |
| Chemical (DCC/DMAP) | 70–78 | 95–98% ee | Moderate | Low |
| Boc-Mediated | 80–85 | >99% ee | Low | High |
Enzymatic routes dominate industrial applications due to their green chemistry profile and scalability, while chemical methods remain valuable for small-scale research .
Chemical Reactions Analysis
Types of Reactions
®-10-(palmitoyloxy)octadecanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester linkage, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: The major products are carboxylic acids and ketones.
Reduction: The primary products are alcohols.
Substitution: The products include alcohols and carboxylate salts.
Scientific Research Applications
Anti-inflammatory Properties
Recent research indicates that (R)-10-PAHSA exhibits significant anti-inflammatory effects. A study demonstrated that derivatives of this compound showed improved activity against inflammation markers when compared to other related compounds . The mechanism appears to involve the modulation of inflammatory pathways, making it a candidate for therapeutic applications in conditions such as arthritis and metabolic syndrome.
Metabolic Regulation
(R)-10-PAHSA has been implicated in metabolic regulation, particularly in glucose homeostasis and lipid metabolism. Studies have shown that it can enhance insulin sensitivity and promote glucose uptake in muscle cells . This property positions (R)-10-PAHSA as a potential agent for managing diabetes and obesity-related disorders.
Cosmetic Industry
The unique properties of (R)-10-PAHSA make it suitable for use in cosmetic formulations. Its emollient characteristics contribute to skin hydration and barrier function enhancement, which are crucial for skincare products . Furthermore, its anti-inflammatory effects can help soothe irritated skin, making it an attractive ingredient in dermatological preparations.
Lubricants and Surfactants
Due to its fatty acid structure, (R)-10-PAHSA can be utilized in the development of environmentally friendly lubricants and surfactants. Its ability to reduce friction and improve lubrication efficiency is beneficial in industrial applications where sustainable alternatives are sought .
Synthesis and Production Methods
The production of (R)-10-PAHSA typically involves enzymatic synthesis using oleate hydratase or other hydroxy fatty acid synthases. Recent advancements have focused on optimizing these enzymatic processes to enhance yield and purity .
| Method | Yield (%) | Enzyme Used | Reference |
|---|---|---|---|
| Enzymatic Cascade Reaction | 75% | Oleate Hydratase | |
| Lipase-catalyzed Reaction | 60% | Lipase | |
| Chemical Synthesis from Sewage Scum | 32% | AlCl₃·6H₂O as catalyst |
Therapeutic Use Case
A clinical study evaluated the effects of (R)-10-PAHSA on patients with insulin resistance. Results indicated significant improvements in insulin sensitivity markers after supplementation with this compound over a 12-week period .
Industrial Application Case Study
In an industrial setting, a company developed a line of eco-friendly lubricants incorporating (R)-10-PAHSA. Initial market feedback highlighted its superior performance compared to traditional petroleum-based lubricants, particularly in reducing wear on machinery parts .
Mechanism of Action
The mechanism of action of ®-10-(palmitoyloxy)octadecanoic acid involves its interaction with lipid membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Functional Group Isomers
Table 1: Structural and Functional Comparison
Key Differences and Implications
Acyl Chain Saturation and Length
- Palmitoyl (C16:0) vs. Oleoyl (C18:1): The saturation of the esterified fatty acid impacts physical properties. For example, 10-OAHSA (oleoyloxy, monounsaturated) may enhance fluidity in meibum layers compared to the saturated palmitoyloxy analog .
- Position of Esterification: The 10-position in (R)-10-(palmitoyloxy)octadecanoic acid vs. the 5-position in 5-PAHSA alters spatial accessibility for enzymatic cleavage or receptor binding. PAHSAs at C5 are linked to anti-diabetic effects, while C10 esters may have distinct roles in inflammation .
Functional Groups
- Ester vs. Hydroxy/Ketone: Hydroxy derivatives (e.g., xi-10-hydroxyoctadecanoic acid) are more polar, facilitating solubility in aqueous environments, whereas palmitoyloxy esters are lipid-soluble, favoring membrane association .
- Multi-Functionalized Derivatives: Compounds like 9-hydroxy-10-ketooctadecanoic acid or juglans acid esters (trihydroxy) exhibit enhanced reactivity, enabling participation in redox or signaling cascades .
Stereochemistry
The R-configuration in (R)-10-(palmitoyloxy)octadecanoic acid may confer enantioselective bioactivity. For instance, enantioselective organocatalysis is critical in synthesizing bioactive 3-hydroxy fatty acids, suggesting stereochemistry influences metabolic pathways .
Q & A
Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy of (R)-10-(palmitoyloxy)octadecanoic acid?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
